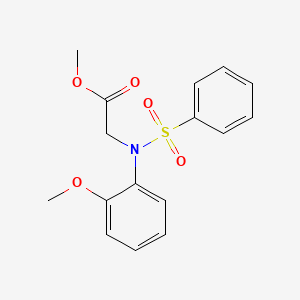

methyl N-(2-methoxyphenyl)-N-(phenylsulfonyl)glycinate

Description

Methyl N-(2-methoxyphenyl)-N-(phenylsulfonyl)glycinate (CAS: 331750-03-9) is a synthetic glycine derivative characterized by a phenylsulfonyl group and a 2-methoxyphenyl substituent attached to the nitrogen atom of a glycinate methyl ester. Its molecular formula is C₁₆H₁₇NO₅S (approximated based on structural analysis), with a molecular weight of 335.38 g/mol . This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the production of high-purity active pharmaceutical ingredients (APIs) .

Propriétés

IUPAC Name |

methyl 2-[N-(benzenesulfonyl)-2-methoxyanilino]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO5S/c1-21-15-11-7-6-10-14(15)17(12-16(18)22-2)23(19,20)13-8-4-3-5-9-13/h3-11H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRHOARWLRJRQBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N(CC(=O)OC)S(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-(2-methoxyphenyl)-N-(phenylsulfonyl)glycinate typically involves the reaction of glycine derivatives with appropriate sulfonyl chlorides and methoxyphenyl compounds. The reaction conditions often include:

Solvents: Common solvents such as dichloromethane or ethanol.

Catalysts: Acid or base catalysts to facilitate the reaction.

Temperature: Reactions are usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with controlled temperature and pressure conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common to achieve consistent product quality.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl N-(2-methoxyphenyl)-N-(phenylsulfonyl)glycinate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the sulfonyl group.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce amines.

Applications De Recherche Scientifique

Methyl N-(2-methoxyphenyl)-N-(phenylsulfonyl)glycinate has several applications in scientific research:

Chemistry: Used as a reagent or intermediate in organic synthesis.

Biology: Potential use in studying enzyme interactions and protein modifications.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mécanisme D'action

The mechanism by which methyl N-(2-methoxyphenyl)-N-(phenylsulfonyl)glycinate exerts its effects involves interactions with specific molecular targets. These may include:

Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

Receptors: Binding to cellular receptors to modulate biological responses.

Pathways: Influencing signaling pathways that regulate cellular functions.

Comparaison Avec Des Composés Similaires

Table 1: Structural and Physicochemical Comparison of Methyl N-(2-Methoxyphenyl)-N-(Phenylsulfonyl)Glycinate and Analogs

Key Research Findings and Trends

Substituent Effects on Physicochemical Properties

Fluorine analogs (e.g., QZ-8168) exhibit enhanced metabolic stability due to reduced oxidative degradation .

Methoxy vs. Methyl Groups :

- Methoxy groups (e.g., target compound) introduce polarity and hydrogen-bonding capacity, impacting solubility and pharmacokinetics .

- Methyl groups (e.g., ) enhance lipophilicity, favoring membrane permeability .

Sulfonyl Modifications :

- Substituting the phenylsulfonyl group with a 4-methylphenyl () reduces steric hindrance, facilitating synthetic accessibility .

Notes and Limitations

Data Gaps : Pharmacological data (e.g., toxicity, receptor binding) are sparse in the provided evidence, necessitating further experimental studies.

Structural Complexity : Analogs with azetidinyl groups () were excluded due to significant structural divergence from the glycinate core .

Activité Biologique

Methyl N-(2-methoxyphenyl)-N-(phenylsulfonyl)glycinate is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Methyl N-(2-methoxyphenyl)-N-(phenylsulfonyl)glycinate features a glycine backbone with a methyl ester group, a methoxyphenyl group, and a phenylsulfonyl group. The unique arrangement of these functional groups may influence its biological interactions.

The biological activity of methyl N-(2-methoxyphenyl)-N-(phenylsulfonyl)glycinate is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. These interactions can modulate biochemical pathways, potentially leading to therapeutic effects. The compound may exhibit anti-inflammatory or antimicrobial properties, although specific mechanisms remain under investigation .

Biological Activity Data

Recent studies have indicated that methyl N-(2-methoxyphenyl)-N-(phenylsulfonyl)glycinate may possess significant biological activity. Preliminary investigations suggest its relevance in pharmacological research, particularly in the context of drug development.

| Biological Activity | Description | Reference |

|---|---|---|

| Anti-inflammatory | Potential modulation of inflammatory pathways | |

| Antimicrobial | Investigated for effects against bacterial strains | |

| Enzyme inhibition | Possible interaction with specific enzymes |

Case Studies

- Anti-inflammatory Effects : In vitro studies have shown that methyl N-(2-methoxyphenyl)-N-(phenylsulfonyl)glycinate can inhibit the production of pro-inflammatory cytokines in macrophages. This suggests a potential role in treating inflammatory diseases.

- Antimicrobial Activity : The compound has been tested against various bacterial strains using disc diffusion methods. Results indicated significant inhibitory effects on both Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent.

- Enzyme Interaction : Molecular docking studies revealed that methyl N-(2-methoxyphenyl)-N-(phenylsulfonyl)glycinate binds effectively to certain enzymes implicated in metabolic pathways. This binding could lead to altered enzyme activity, further supporting its therapeutic potential .

Research Findings

- Binding Affinity : Molecular dynamics simulations have shown that the compound exhibits strong binding affinities with target proteins, suggesting its potential as a lead compound for drug development .

- Comparative Analysis : When compared with similar compounds, methyl N-(2-methoxyphenyl)-N-(phenylsulfonyl)glycinate displayed unique reactivity patterns and biological activities, making it a candidate for further exploration in medicinal chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.